molecular formula C16H24Cl2N2O2 B1492334 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride CAS No. 2098123-10-3

2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride

Cat. No.: B1492334
CAS No.: 2098123-10-3
M. Wt: 347.3 g/mol
InChI Key: KTEHUUAWKQQCDI-UHFFFAOYSA-N
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Description

2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride (CAS 2098123-10-3, Molecular Weight: 347.3 g/mol) is a spirocyclic compound of high interest in medicinal chemistry and drug discovery . Its unique spirocyclic architecture provides a rigid, three-dimensional framework that is valuable for exploring novel chemical space in the design of bioactive molecules . This compound serves as a versatile scaffold for the development of new kinase inhibitor templates, mimicking ATP to create ligand-efficient inhibitors of multiple kinases, as demonstrated by protein crystallography studies . The diazaspirocyclic core, featuring nitrogen atoms at positions 2 and 8, allows for versatile synthetic modifications, and the incorporation of a carboxylic acid group at position 4 offers a handle for further chemical derivatization . Research into related diazaspiro compounds indicates potential for a range of pharmacological activities, including anticancer properties through enhanced cytotoxicity and apoptosis induction, as well as neuroprotective effects via the inhibition of acetylcholinesterase and butyrylcholinesterase . The dihydrochloride salt form enhances the compound's stability and solubility for experimental applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.2ClH/c19-15(20)14-11-18(10-13-4-2-1-3-5-13)12-16(14)6-8-17-9-7-16;;/h1-5,14,17H,6-12H2,(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEHUUAWKQQCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and neuroprotective effects.

  • Molecular Formula : C21H31Cl2N2O4
  • Molecular Weight : 423.40 g/mol
  • CAS Number : 2098123-10-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The spirocyclic structure enhances its ability to fit into the binding sites of proteins, which is crucial for its activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer properties. For instance, a study highlighted that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. This suggests that the spirocyclic structure may facilitate better interactions with cancer cell targets, leading to apoptosis induction in tumor cells .

2. Neuroprotective Effects

The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in cholinergic signaling, thereby enhancing cognitive function in animal models . The presence of nitrogen atoms in the spiro structure appears to be essential for its inhibitory activity.

3. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that spirocyclic compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the diazaspiro framework can significantly influence biological activity. For example:

  • The introduction of various substituents on the benzyl moiety can enhance binding affinity and selectivity towards specific receptors.
  • The nitrogen atoms within the spiro structure are critical for maintaining biological activity, as they participate in hydrogen bonding with target proteins .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis in tumor cells
NeuroprotectiveInhibits AChE and BuChE
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Anticancer Efficacy : In a comparative study, a derivative of this compound was tested against various cancer cell lines, demonstrating superior efficacy over standard treatments.
  • Neuroprotection : Animal models treated with this compound showed improved memory retention and reduced neurodegeneration markers compared to control groups.

Scientific Research Applications

Scientific Research Applications of 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride

This compound is a spirocyclic compound that is garnering interest in medicinal chemistry for its unique structural features and potential biological activities. Spirocyclic compounds are known for diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

The biological activity of this compound is attributed to its interaction with various biological targets. The spirocyclic structure enhances its ability to fit into the binding sites of proteins, which is crucial for its activity.

1. Anticancer Activity
Derivatives of diazaspiro compounds exhibit anticancer properties. Studies indicate that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. The spirocyclic structure may facilitate better interactions with cancer cell targets, leading to apoptosis induction in tumor cells.

2. Neuroprotective Effects
This compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in cholinergic signaling, thereby enhancing cognitive function in animal models. The presence of nitrogen atoms in the spiro structure appears to be essential for its inhibitory activity.

3. Anti-inflammatory Properties
Research indicates that spirocyclic compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have demonstrated that modifications on the diazaspiro framework can significantly influence biological activity. The introduction of various substituents on the benzyl moiety can enhance binding affinity and selectivity towards specific receptors. The nitrogen atoms within the spiro structure are critical for maintaining biological activity, as they participate in hydrogen bonding with target proteins.

Data Summary Table

Biological ActivityMechanism
AnticancerInduces apoptosis in tumor cells
NeuroprotectiveInhibits AChE and BuChE
Anti-inflammatoryModulates inflammatory pathways

Case Studies

Anticancer Efficacy: In a comparative study, a derivative of this compound was tested against various cancer cell lines, demonstrating superior efficacy over standard treatments.

Neuroprotection: Animal models treated with this compound showed improved memory retention and reduced neurodegeneration markers compared to control groups.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its closest analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Primary Applications
2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride C₁₆H₂₄Cl₂N₂O₂ 347.29 Benzyl, carboxylic acid Dihydrochloride Pharmacological research
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride C₁₈H₂₈Cl₂N₂O₂ 375.33 Benzyl, ethyl ester Dihydrochloride Synthetic intermediate
2-[(4-Methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one hydrochloride C₁₅H₂₁ClN₂O₂ 296.80 4-Methoxybenzyl, ketone Hydrochloride (1:1) APIs, intermediates

Functional Group Impact

Benzyl vs. 4-Methoxybenzyl Substituents: The benzyl group in the target compound offers moderate lipophilicity, which may enhance blood-brain barrier penetration. The ketone functional group in the 4-methoxybenzyl analog (vs. carboxylic acid in the target compound) reduces polarity, which could limit solubility but improve membrane permeability.

Salt Form: The dihydrochloride salt in the target compound increases aqueous solubility compared to the monohydrochloride salt of the 4-methoxybenzyl analog, favoring formulation in injectables or oral solutions .

Ester vs. Acid :

  • The ethyl ester prodrug (C₁₈H₂₈Cl₂N₂O₂) is metabolized in vivo to release the active carboxylic acid, a common strategy to improve bioavailability .

Research and Application Insights

  • The 4-methoxybenzyl analog’s classification under "APIs" (Active Pharmaceutical Ingredients) implies validated biological activity, though specifics are undisclosed .
  • Synthetic Utility : The dihydrochloride form’s stability and solubility make it a preferred intermediate for further derivatization, whereas the ethyl ester serves as a protected form for controlled synthesis .

Preparation Methods

Synthesis of the Diazaspiro Core

A representative approach to synthesizing the diazaspiro[4.5]decane core involves multi-step reactions starting from suitable precursors such as urea, diethyl oxalate, and ammonium carbonate. A patented method describes a three-step reaction sequence:

  • Primary Reaction: Mixing urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol under reflux conditions (25-30 °C). This step forms an intermediate spirocyclic product.
  • Secondary Reaction: Treating the intermediate with concentrated hydrochloric acid to produce a chlorinated intermediate.
  • Intermediate Reaction: Reacting the chlorinated intermediate with 2-(ethylamino)acetaldehyde and potassium ferricyanide to finalize the diazaspiro structure.

This method avoids hazardous reagents like sodium cyanide, uses inexpensive and readily available raw materials, and is suitable for industrial scale-up due to its safety and cost-effectiveness.

Benzylation and Carboxylation

Following the core synthesis, benzylation at the 2-position nitrogen is typically achieved by reacting the diazaspiro compound with benzylamine or benzyl halides under controlled conditions. The carboxylic acid group at the 4-position can be introduced or revealed by hydrolysis of ester intermediates if protected groups were used earlier in the synthesis.

A related synthetic method involves forming imines by reacting benzylamine with suitable intermediates in toluene under Dean–Stark conditions to remove water, followed by allylmagnesium chloride addition to form the functionalized spirocyclic amine with high yields (>90%).

Formation of Dihydrochloride Salt

The final step involves treating the free base of 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid with hydrochloric acid to form the dihydrochloride salt. This salt form enhances the compound's stability and solubility for research and pharmaceutical applications.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Yield/Notes Reference
Primary core formation Urea, diethyl oxalate, ammonium carbonate, sodium in anhydrous methanol (25-30 °C) Efficient, environmentally safer, industrially scalable
Secondary chlorination Concentrated HCl Intermediate chlorinated product formed
Intermediate reaction 2-(Ethylamino)acetaldehyde, potassium ferricyanide Completes diazaspiro framework
Benzylation Benzylamine in toluene, Dean–Stark trap Nearly quantitative imine formation, >90% yield
Allyl addition Allylmagnesium chloride in THF High yield spirocyclic amine derivatives
Salt formation HCl treatment Dihydrochloride salt formation

Research Findings and Notes on Preparation

  • Safety and Scalability: The patented method employing methanol as solvent avoids toxic cyanide reagents, making the process safer and more environmentally friendly. Methanol also acts as a recyclable solvent, reducing costs.
  • Yield Optimization: Using allylmagnesium chloride instead of allylmagnesium bromide and changing solvents to THF improved yields without compromising product purity.
  • Purity and Characterization: The final compound typically achieves a purity of around 95%, confirmed by orthogonal methods such as HPLC and NMR analysis.
  • Industrial Relevance: The described routes are amenable to scale-up due to the use of inexpensive, readily available reagents and avoidance of hazardous chemicals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride, and what key reaction parameters influence yield?

  • Methodological Answer : A common approach involves condensation reactions between spirocyclic precursors and benzyl derivatives under reflux conditions. For example, analogous syntheses (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives) use absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent evaporation under reduced pressure . Key parameters include:

  • Solvent polarity : Ethanol or THF for optimal solubility.
  • Acid catalysis : Glacial acetic acid enhances reaction rates.
  • Temperature : Prolonged reflux (~80°C) improves cyclization.
    • Yield Optimization : Pilot studies suggest yields >90% require strict stoichiometric control and inert atmospheres to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC-PDA : Assess purity (>97% threshold) using C18 columns with acetonitrile/water gradients .
  • NMR (¹H/¹³C) : Confirm spirocyclic structure via characteristic splitting patterns (e.g., diastereotopic protons in the diazaspiro system) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₂N₂O₂·2HCl at m/z 334.14) .

Q. What are the solubility profiles and recommended storage conditions for this compound in laboratory settings?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers (pH <5). Precipitation occurs in basic conditions due to freebase formation .
  • Storage : Store at -20°C in airtight, light-protected containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
  • Batch purity : Re-evaluate compound purity via orthogonal methods (e.g., HPLC coupled with elemental analysis) .
  • Theoretical frameworks : Align dose-response studies with receptor-binding models (e.g., allosteric vs. competitive inhibition) to contextualize results .

Q. What strategies are recommended for elucidating the stereochemical configuration of the spiro ring system in this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single crystals grown via slow vapor diffusion (e.g., hexane/ethyl acetate mixtures) .
  • Chiral HPLC : Employ amylose-based columns with isocratic elution to separate enantiomers and quantify optical purity .
  • Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated models to assign stereocenters .

Q. How should one design experiments to investigate the compound's mechanism of action in complex biological systems?

  • Methodological Answer :

  • In vitro binding assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to quantify affinity for target receptors .
  • CRISPR knockouts : Validate target specificity by comparing wild-type vs. receptor-deficient cell lines .
  • Metabolomics : Profile downstream metabolites via LC-MS to map signaling pathways affected by the compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride
Reactant of Route 2
2-Benzyl-2,8-diazaspiro[4.5]decane-4-carboxylic acid dihydrochloride

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